Cas no 2243-53-0 (4-Phenyl-3-butenoic acid)

4-Phenyl-3-butenoic acid is an unsaturated carboxylic acid featuring a phenyl group conjugated with a butenoic acid moiety. This compound is of interest in organic synthesis due to its α,β-unsaturated carbonyl structure, which makes it a versatile intermediate for Michael additions, cyclizations, and other conjugate addition reactions. Its phenyl substituent enhances reactivity in electrophilic and nucleophilic transformations, facilitating the preparation of pharmacologically relevant scaffolds or fine chemicals. The compound's structural features also allow for further functionalization, such as hydrogenation or derivatization of the carboxylic acid group. It is commonly employed in research settings for the development of novel organic molecules and materials.
4-Phenyl-3-butenoic acid structure
4-Phenyl-3-butenoic acid structure
商品名:4-Phenyl-3-butenoic acid
CAS番号:2243-53-0
MF:C10H10O2
メガワット:162.1852
MDL:MFCD00002783
CID:288321
PubChem ID:5370625

4-Phenyl-3-butenoic acid 化学的及び物理的性質

名前と識別子

    • 4-Phenyl-3-butenoic acid
    • 4-phenyl-3-E-butenoic acid
    • Cyclohexaneacetic acid,4-pentyl-,trans
    • styryl acetic acid
    • trans-4-phenyl-3-butenoic acid
    • trans-styrilacetic acid
    • 3-Butenoic acid, 4-phenyl-
    • SCHEMBL2148302
    • (E)-styrylacetic acid
    • EN300-1663336
    • AS-47645
    • 4-phenylbut-3-enoic acid
    • PSCXFXNEYIHJST-QPJJXVBHSA-
    • (3E)-4-phenylbut-3-enoic acid
    • NSC-172584
    • (E)-4-phenyl-but-3-enoic acid
    • trans-Styrylacetic acid
    • SCHEMBL156767
    • CHEMBL2269608
    • AKOS000196203
    • W-200193
    • 2243-53-0
    • (3E)-4-Phenyl-3-butenoic acid #
    • F14822
    • CS-0166913
    • InChI=1/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+
    • TRANS 4-PHENYL-3-BUTENOIC ACID
    • PD128272
    • trans-Styrylacetic acid, 96%
    • MFCD00002783
    • (E)-4-Phenyl-3-butenoic acid
    • 3-Butenoic acid, 4-phenyl-, (E)-
    • 34WSP69ABK
    • (3E)-4-Phenyl-3-butenoic acid
    • CAA24353
    • DTXSID60959161
    • GEO-02216
    • (E)-4-phenylbut-3-enoic acid
    • CS-0156615
    • J-800289
    • 1914-58-5
    • 3-Butenoic acid, 4-phenyl-, (3E)-
    • PD130509
    • PSCXFXNEYIHJST-UHFFFAOYSA-N
    • carboxymethylstyrene
    • Styrylacetic acid
    • DTXSID70871865
    • FT-0695338
    • SY083558
    • NS00049175
    • ss-Benzylidenpropionsaure
    • NS00124483
    • EINECS 218-814-1
    • ALBB-021310
    • DB-321788
    • MDL: MFCD00002783
    • インチ: InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+
    • InChIKey: PSCXFXNEYIHJST-QPJJXVBHSA-N
    • ほほえんだ: C1(/C=C/CC(O)=O)C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 162.06800
  • どういたいしつりょう: 162.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 37.3A^2

じっけんとくせい

  • 密度みつど: 1.0613 (rough estimate)
  • ゆうかいてん: 84-86 °C(lit.)
  • ふってん: 302°C (estimate)
  • フラッシュポイント: 215.8°C
  • 屈折率: 1.5678 (estimate)
  • PSA: 37.30000
  • LogP: 2.17450

4-Phenyl-3-butenoic acid セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-37/39
  • 危険物標識: Xi
  • リスク用語:R36/37/38

4-Phenyl-3-butenoic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Phenyl-3-butenoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TI389-200mg
4-Phenyl-3-butenoic acid
2243-53-0 95%
200mg
983.0CNY 2021-07-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237553-100mg
4-Phenylbut-3-enoic acid
2243-53-0 98%
100mg
¥703 2023-04-14
eNovation Chemicals LLC
D963905-250mg
4-Phenyl-3-butenoic acid
2243-53-0 95%
250mg
$155 2024-06-07
eNovation Chemicals LLC
D963905-100mg
4-Phenyl-3-butenoic acid
2243-53-0 95%
100mg
$120 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237553-250mg
4-Phenylbut-3-enoic acid
2243-53-0 98%
250mg
¥1134 2023-04-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X30855-250mg
4-Phenylbut-3-enoic acid
2243-53-0 95%
250mg
¥730.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X30855-100mg
4-Phenylbut-3-enoic acid
2243-53-0 95%
100mg
¥491.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TI389-50mg
4-Phenyl-3-butenoic acid
2243-53-0 95%
50mg
393.0CNY 2021-07-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1237553-5g
4-Phenylbut-3-enoic acid
2243-53-0 98%
5g
¥10362 2023-04-14
A2B Chem LLC
AB49872-5g
4-Phenylbut-3-enoic acid
2243-53-0 95%
5g
$745.00 2024-04-20

4-Phenyl-3-butenoic acid 関連文献

4-Phenyl-3-butenoic acidに関する追加情報

Comprehensive Overview of 4-Phenyl-3-butenoic acid (CAS No. 2243-53-0): Properties, Applications, and Industry Insights

4-Phenyl-3-butenoic acid (CAS No. 2243-53-0), also known as β-phenylacrylic acid or 4-phenylbut-3-enoic acid, is an organic compound belonging to the class of unsaturated carboxylic acids. This compound has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its versatile chemical structure. The phenyl and butenoic acid moieties make it a valuable intermediate for synthesizing bioactive molecules, fragrances, and specialty polymers. Recent trends in green chemistry and sustainable synthesis have further highlighted its role as a building block for eco-friendly products.

The molecular formula of 4-Phenyl-3-butenoic acid is C10H10O2, with a molecular weight of 162.19 g/mol. Its IUPAC name, (E)-4-phenylbut-3-enoic acid, reflects the trans-configuration of the double bond, which is critical for its reactivity in Michael addition reactions and cross-coupling processes. Researchers often search for "4-Phenyl-3-butenoic acid solubility" or "CAS 2243-53-0 synthesis method," indicating its relevance in lab-scale and industrial applications. The compound’s melting point (≈85–88°C) and solubility in organic solvents like ethanol and acetone make it suitable for diverse formulations.

In the pharmaceutical sector, 4-Phenyl-3-butenoic acid serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and chiral auxiliaries. Its conjugation with other pharmacophores enhances drug bioavailability, a topic frequently explored in "drug delivery optimization" queries. Additionally, its derivatives are investigated for antimicrobial and antioxidant properties, aligning with the growing demand for novel therapeutic agents. The compound’s low toxicity profile (as per available data) further supports its use in biomedical research.

The agrochemical industry leverages 4-Phenyl-3-butenoic acid to develop plant growth regulators and pesticide intermediates. With increasing global focus on "sustainable agriculture," researchers are exploring its potential in biodegradable formulations. Its ability to undergo photochemical reactions also makes it a candidate for UV-resistant coatings in crop protection products—a niche yet emerging application area.

Material science innovations have capitalized on the compound’s π-conjugated system for designing organic semiconductors and conductive polymers. Searches like "conductive polymer precursors 2024" often highlight its utility in flexible electronics and energy storage devices. Furthermore, its incorporation into epoxy resins improves mechanical strength, addressing industrial needs for high-performance composites.

From a commercial standpoint, suppliers and buyers frequently inquire about "4-Phenyl-3-butenoic acid price trends" and "bulk suppliers CAS 2243-53-0." The compound’s market is influenced by raw material availability (e.g., cinnamaldehyde) and regional regulatory policies. Analytical techniques such as HPLC, GC-MS, and NMR are essential for quality control, ensuring compliance with ISO standards and REACH regulations.

Environmental and safety considerations are paramount. While 4-Phenyl-3-butenoic acid is not classified as hazardous under current guidelines, proper handling protocols—such as using PPE and ensuring ventilation—are recommended. Disposal methods should adhere to local waste management laws to minimize ecological impact.

In summary, 4-Phenyl-3-butenoic acid (CAS No. 2243-53-0) is a multifaceted compound with expanding applications across industries. Its synergy with green chemistry principles and alignment with market demands position it as a compound of enduring scientific and commercial interest.

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